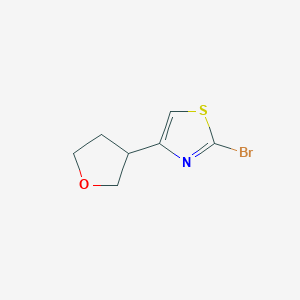

![molecular formula C14H10ClN3O2S2 B2569019 5-chloro-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide CAS No. 886913-30-0](/img/structure/B2569019.png)

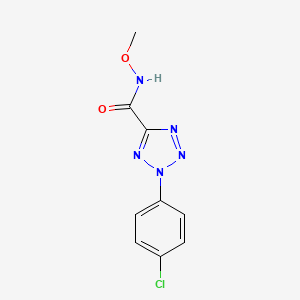

5-chloro-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “5-chloro-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide” is also known as Rivaroxaban . It is an orally active direct factor Xa inhibitor . It is used for the prevention and treatment of various thromboembolic diseases .

Synthesis Analysis

The synthesis of Rivaroxaban involves the condensation of 4-aminophenyl-3-morpholinone with 4-nitrophenyl 5-chlorothiophene-2-carboxylate in dimethylsulfoxide (DMSO) as a solvent and triethylamine as a base . The isolation of Rivaroxaban is achieved by designing the crystallization in the same reaction pot using a specific combination of acetonitrile and methanol as anti-solvents .Molecular Structure Analysis

The molecular structure of Rivaroxaban is C19H18ClN3O5S with a molecular weight of 435.88 . The X-ray crystal structure of Rivaroxaban in complex with human FXa clarified the binding mode and the stringent requirements for high affinity .Chemical Reactions Analysis

The key chemical reaction in the synthesis of Rivaroxaban is the condensation of 4-aminophenyl-3-morpholinone with 4-nitrophenyl 5-chlorothiophene-2-carboxylate . This reaction is carried out in DMSO with triethylamine as a base .Physical And Chemical Properties Analysis

Rivaroxaban has a molecular weight of 435.88 and its molecular formula is C19H18ClN3O5S . It is a non-polymer and its isomeric SMILES is c1cc(ccc1N2CCOCC2=O)N3CC@@HCNC(=O)c4ccc(s4)Cl .Scientific Research Applications

- TCMDC-143032 belongs to the Tres Cantos Antimalarial Compound Set (TCAMS) , a publicly available library containing hit structures with confirmed activity against Plasmodium falciparum , the parasite responsible for malaria tropica .

- However, subsequent in vitro screening did not confirm the presumed nanomolar antiplasmodial activity of TCMDC-143032 and its derivatives .

- Specifically, two pteridine-based compounds related to TCMDC-143032, namely TCMDC-143296 and TCMDC-143297 , demonstrated inhibitory activity against Lm/Tb PTR1 .

- TCMDC-143032’s predicted physicochemical properties were likely a key factor in its selection for further investigation .

Antimalarial Activity

Leishmaniasis Research

Physicochemical Properties

Drug Lead Development

Mechanism of Action

Target of Action

The primary target of the compound 5-chloro-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide, also known as TCMDC-143032, is the malarial kinase PfCLK3 . This kinase is a part of the cyclin-dependent like protein kinase family (PfCLK1-4) in the malarial parasite Plasmodium falciparum . PfCLK3 plays a crucial role in the regulation of malarial parasite RNA splicing and is essential for the survival of blood stage Plasmodium falciparum .

Mode of Action

The compound TCMDC-143032 interacts with PfCLK3, inhibiting its function . This inhibition disrupts the normal RNA splicing process within the malarial parasite, which is essential for its survival . The compound’s interaction with PfCLK3 offers prophylactic, transmission blocking, and curative potential .

Biochemical Pathways

The inhibition of PfCLK3 by TCMDC-143032 affects the RNA splicing pathway within the malarial parasite . This disruption in the RNA splicing process leads to a decrease in the survival of the blood stage Plasmodium falciparum . The compound’s effect on this pathway contributes to its antimalarial activity .

Pharmacokinetics

The compound’s potent inhibitory action on pfclk3 suggests that it may have suitable absorption, distribution, metabolism, and excretion properties that allow it to effectively reach and interact with its target within the malarial parasite .

Result of Action

The result of TCMDC-143032’s action is the inhibition of PfCLK3, leading to disruption in the RNA splicing process within the malarial parasite . This disruption decreases the survival of the blood stage Plasmodium falciparum, contributing to the compound’s antimalarial activity .

Safety and Hazards

Future Directions

properties

IUPAC Name |

5-chloro-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClN3O2S2/c1-21-9-4-2-3-8(7-9)13-17-18-14(20-13)16-12(19)10-5-6-11(15)22-10/h2-7H,1H3,(H,16,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNDXSESZNZQOKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-isopropyl-10-methyl-3-phenylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2568937.png)

![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-fluorobenzamido)-4-methylthiophene-3-carboxylate](/img/structure/B2568942.png)

![2-(5-(3-methylthiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2568943.png)

![3'-(3-Ethylphenyl)-1-[(4-methylphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B2568945.png)

![(E)-3-[1-[2-chloro-5-(trifluoromethyl)phenyl]-2,5-dimethylpyrrol-3-yl]-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide](/img/structure/B2568947.png)

![2-Chloro-1-[2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)morpholin-4-yl]propan-1-one](/img/structure/B2568949.png)

![2-Methoxy-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2568952.png)

![Lithium;(3S)-4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B2568957.png)

![1-[2-[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B2568958.png)